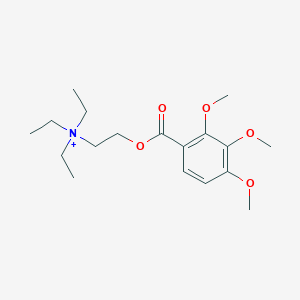

Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate

Description

Properties

CAS No. |

4386-76-9 |

|---|---|

Molecular Formula |

C18H30NO5+ |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

triethyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium |

InChI |

InChI=1S/C18H30NO5/c1-7-19(8-2,9-3)10-11-24-18(20)14-12-15(21-4)17(23-6)16(13-14)22-5/h12-13H,7-11H2,1-6H3/q+1 |

InChI Key |

UDKQGBNUPIFBSJ-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)CCOC(=O)C1=C(C(=C(C=C1)OC)OC)OC |

Canonical SMILES |

CC[N+](CC)(CC)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Other CAS No. |

4386-76-9 |

Origin of Product |

United States |

Preparation Methods

Methylation of Tannins

Hydrolyzable tannins, such as those extracted from tara pods or sumac leaves, are reacted with dimethyl sulfate in an alkaline medium. Sodium hydroxide serves dual roles as both the alkaline agent and hydrolysis catalyst. The reaction proceeds under nitrogen atmosphere to prevent oxidation, with sodium bisulfite added as an oxygen scavenger.

Reaction Conditions:

-

Molar Ratios: 2.5–5.0 parts dimethyl sulfate per 1 part tannin; 1.25–2.25 parts NaOH per 1 part tannin.

-

Temperature: 20–60°C during methylation, followed by reflux at 80–105°C for hydrolysis.

-

Duration: 4–10 hours for methylation; 1–4 hours for hydrolysis.

The methylated tannin undergoes alkaline hydrolysis to yield sodium 3,4,5-trimethoxybenzoate, which is acidified with hydrochloric acid to precipitate TMB acid. The crude product is purified via recrystallization from ethanol-water mixtures, achieving a melting point of 148–151°C.

Synthesis of Triethyl(2-hydroxyethyl)ammonium Chloride

The triethyl(2-hydroxyethyl)ammonium cation is synthesized through quaternization of triethylamine with 2-chloroethanol or via tosylate intermediate activation.

Direct Alkylation with 2-Chloroethanol

Triethylamine reacts with 2-chloroethanol in a nucleophilic substitution reaction. The process is typically conducted in anhydrous acetonitrile under reflux to minimize hydrolysis side reactions.

Reaction Conditions:

-

Molar Ratio: 1:1 triethylamine to 2-chloroethanol.

-

Temperature: 80–100°C.

-

Duration: 12–24 hours.

The resulting triethyl(2-hydroxyethyl)ammonium chloride is isolated by solvent evaporation and purified via recrystallization from ethyl acetate-hexane mixtures.

Tosylate Intermediate Route

An alternative method involves converting 2-hydroxyethyl tosylate (prepared by reacting 2-hydroxyethanol with tosyl chloride in pyridine) with triethylamine. This approach enhances reaction efficiency by leveraging the superior leaving group ability of the tosylate.

Reaction Conditions:

-

Molar Ratio: 1:1 2-hydroxyethyl tosylate to triethylamine.

-

Temperature: 90–120°C.

-

Duration: 20–30 hours.

The product is extracted into ether, treated with ethereal hydrogen chloride, and recrystallized from isopropyl alcohol to yield the ammonium chloride salt.

Salt Formation: Combining Cation and Anion

The final step involves combining triethyl(2-hydroxyethyl)ammonium chloride with sodium 3,4,5-trimethoxybenzoate via metathesis or neutralizing the ammonium hydroxide with TMB acid.

Metathesis Reaction

Equimolar amounts of triethyl(2-hydroxyethyl)ammonium chloride and sodium 3,4,5-trimethoxybenzoate are stirred in aqueous ethanol. Sodium chloride precipitates, and the target compound is recovered by filtration and solvent evaporation.

Optimized Conditions:

Acid-Base Neutralization

Triethyl(2-hydroxyethyl)ammonium hydroxide is prepared by treating the chloride salt with silver oxide. The hydroxide is then neutralized with TMB acid in methanol, yielding the target salt after solvent removal.

Analytical Characterization

Critical quality control parameters include:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₈H₃₀NO₅ | High-Resolution MS |

| Melting Point | 174–176°C | Differential Scanning Calorimetry |

| Purity | >98% | HPLC (C18 column) |

The ¹H NMR spectrum (CDCl₃) displays characteristic signals:

Challenges and Optimization Strategies

Anion Synthesis Pitfalls

Chemical Reactions Analysis

Types of Reactions

Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the benzoate moiety.

Substitution: The trimethoxybenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoate moiety.

Scientific Research Applications

Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with target molecules, while the trimethoxybenzoate moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl Ester Derivatives of 3,4,5-Trimethoxybenzoate

Alkyl esters of 3,4,5-trimethoxybenzoate are widely studied for their cytotoxic and antiproliferative activities. Key comparisons include:

| Compound Name | Structure | Cytotoxic Activity (IC₅₀) | Selectivity Notes | Reference Activity |

|---|---|---|---|---|

| Propyl 3,4,5-trimethoxybenzoate (3) | Straight-chain alkyl ester | 2.3 µM (oral cancer) | Higher potency vs. branched analogs | Equipotent to reference drug |

| Isopropyl 3,4,5-trimethoxybenzoate (4) | Branched-chain alkyl ester | 5.2 µM | Reduced activity vs. compound 3 | Less potent than compound 3 |

| Butyl 3,4,5-trimethoxybenzoate (5) | Longer alkyl chain | 3.1 µM | 2.3× more potent than compound 4 | Comparable to reference drug |

| Isopentyl 3,4,5-trimethoxybenzoate (6) | Extended branched chain | 2.8 µM | Improved selectivity for cancer cells | More potent than compound 5 |

- Structural Insights : Straight-chain alkyl derivatives (e.g., propyl) exhibit superior cytotoxic activity compared to branched analogs (e.g., isopropyl), suggesting steric hindrance in branched chains reduces target binding .

- Chain Length : Elongating the alkyl chain (butyl to isopentyl) enhances lipophilicity and membrane permeability, correlating with increased potency .

Heterocyclic Derivatives with 3,4,5-Trimethoxybenzoate Moieties

2.2.1. Benzotriazole Derivatives

- 1H-Benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate (71) : Displays moderate antiproliferative activity (IC₅₀ ~10–20 µM) against human tumor cell lines. Its mechanism involves histone deacetylase (HDAC) inhibition, distinct from alkyl esters’ tubulin-targeting effects .

2.2.2. Triazole Derivatives

- 2-Aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazoles: Designed to mimic combretastatin analogs, these compounds optimize the geometric angle (αABC ≈109.5°) between aromatic rings for tubulin binding. For example, (Z)-9a shows antiproliferative activity comparable to SMART (a thiazole-based lead), with IC₅₀ values in the nanomolar range .

Pharmacologically Active Analogs

2.3.1. 8-(Diethylamino)octyl-3,4,5-trimethoxybenzoate

- Function : Acts as an open-channel blocker of human α4β2 nicotinic acetylcholine receptors (IC₅₀ = 8.5 µM at −100 mV). Its long alkyl chain facilitates membrane integration, while the trimethoxybenzoate group stabilizes receptor interaction .

- Comparison : Less potent than amantadine but more potent than (+)-MK-801 in blocking ion channels, highlighting structural specificity .

2.3.2. [2-(Dimethylamino)-2-phenylbutyl]-3,4,5-trimethoxybenzoate

- Therapeutic Use : Treats irritable bowel syndrome (IBS) via dual mechanisms: spasmolytic activity and modulation of gastrointestinal motility. Unlike Triethyl(2-hydroxyethyl)ammonium derivatives, it lacks stable salt formation with organic acids, complicating formulation .

Key Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Alkyl chain linearity and length critically influence cytotoxicity, with C₃–C₅ chains optimal for tubulin binding .

- Heterocyclic modifications (e.g., triazoles) enhance geometric compatibility with biological targets, improving potency .

Therapeutic Diversification :

- While alkyl esters target proliferative diseases, quaternary ammonium derivatives (e.g., Troxonium Tosilate) may exploit ion-pairing for improved pharmacokinetics .

Limitations :

Biological Activity

Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate is a quaternary ammonium compound that has garnered attention for its biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.

Chemical Structure

The compound can be described structurally as follows:

- Chemical Formula : C₁₅H₁₉NO₄

- Molecular Weight : 293.31 g/mol

- Functional Groups : Quaternary ammonium, methoxy groups, and a benzoate moiety.

Research indicates that this compound interacts with various biological targets:

- GABA Receptors : It has been shown to interact with GABA receptors, leading to chloride channel activation which may contribute to its neuroactive properties .

- Chloride Channels : The activation of these channels is crucial for neurotransmission and muscle relaxation .

Pharmacological Effects

The biological activity of this compound can be summarized in the following categories:

Case Studies

- Anxiolytic Effects : A study involving animal models demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The mechanism was attributed to enhanced GABA receptor activity .

- Antimicrobial Testing : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : Research published in a peer-reviewed journal indicated that this compound exhibited selective cytotoxicity towards specific cancer cell lines while sparing normal cells, suggesting a targeted therapeutic potential .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anxiolytic | Reduced anxiety-like behaviors in animal models | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Selective toxicity towards cancer cells |

| Mechanism | Description |

|---|---|

| GABA Receptor Activation | Enhances inhibitory neurotransmission |

| Chloride Channel Activation | Facilitates muscle relaxation and neurotransmission |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Triethyl(2-hydroxyethyl)ammonium 3,4,5-trimethoxybenzoate, and what critical reaction conditions must be controlled?

- Methodological Answer: Synthesis typically involves two steps: (1) Esterification of 3,4,5-trimethoxybenzoic acid with 2-hydroxyethyl triethylammonium chloride under coupling agents (e.g., DCC/DMAP) , followed by (2) quaternization of the tertiary amine using alkyl halides or ion exchange (e.g., IR-120 resin for protonation) . Key conditions include maintaining anhydrous conditions, pH control (7–9 for quaternization), and temperature (60–80°C for esterification). Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.2 ppm), and ammonium protons (δ 3.1–3.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy .

- HPLC-PDA : Assess purity (>95%) using C18 columns with methanol/water gradients .

Q. What in vitro models are appropriate for initial pharmacological evaluation of this compound?

- Methodological Answer: Use:

- GI motility assays (e.g., isolated rat ileum) to evaluate spasmolytic activity, as seen in related trimethoxybenzoates .

- Cytotoxicity screens (e.g., MTT assay on oral squamous cell carcinoma lines) to compare potency with analogs like butyl 3,4,5-trimethoxybenzoate .

- Receptor binding assays (e.g., opioid receptor agonism) to identify mechanisms beyond antispasmodic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for structurally similar trimethoxybenzoate derivatives?

- Orthogonal assays : Compare functional motility assays with radioligand binding studies (e.g., μ-opioid receptor affinity).

- Structural analogs : Synthesize and test derivatives lacking specific groups (e.g., ammonium vs. ester modifications) to isolate activity drivers .

- Computational docking : Map interactions with targets like tubulin or opioid receptors to rationalize divergent results .

Q. What strategies optimize the compound’s bioavailability given its physicochemical properties?

- Salt formation : Use counterions like maleate (improves crystallinity and dissolution) .

- Prodrug design : Modify the ester or ammonium group for enhanced permeability .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

Q. How should researchers design structure-activity relationship (SAR) studies to improve target selectivity?

- Methodological Answer:

- Variable groups : Systematically modify (1) the ester alkyl chain (e.g., ethyl vs. butyl ), (2) ammonium substituents (triethyl vs. dimethyl), and (3) methoxy positions .

- Biological testing : Prioritize analogs showing >10-fold selectivity in cytotoxicity vs. normal cell lines .

- Molecular modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding to tubulin or kinases, guiding synthetic priorities .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer:

- Forced degradation studies : Expose to pH 1.2 (gastric) and 7.4 (intestinal) buffers at 37°C, monitoring degradation via HPLC .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., demethylation or ester hydrolysis) .

- Thermal analysis : DSC/TGA to assess melting points and hygroscopicity, critical for formulation .

Key Data Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.